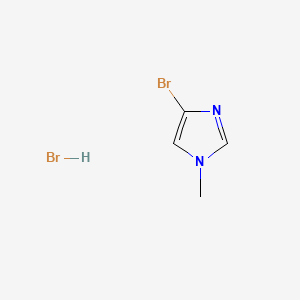

4-Bromo-1-methyl-1H-imidazole hydrobromide

Beschreibung

BenchChem offers high-quality 4-Bromo-1-methyl-1H-imidazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-methyl-1H-imidazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-bromo-1-methylimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c1-7-2-4(5)6-3-7;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRWRWQCLBAICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682026 | |

| Record name | 4-Bromo-1-methyl-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-41-9 | |

| Record name | 1H-Imidazole, 4-bromo-1-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole Hydrobromide

CAS Number: 1215206-41-9

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-imidazole hydrobromide, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for the hydrobromide salt, this guide leverages information on its free base, 4-Bromo-1-methyl-1H-imidazole (CAS: 25676-75-9), as a primary reference, with the hydrobromide salt being a direct derivative.

Chemical and Physical Properties

While specific experimental data for the hydrobromide salt is scarce, the properties of the free base provide a foundational understanding. The hydrobromide salt is expected to be a more crystalline and water-soluble solid compared to its free base.

Table 1: Physicochemical Properties

| Property | Value (for 4-Bromo-1-methyl-1H-imidazole) | Notes |

| Molecular Formula | C₄H₅BrN₂ (Free Base) | C₄H₆Br₂N₂ (Hydrobromide) |

| Molecular Weight | 161.00 g/mol (Free Base) | 241.91 g/mol (Hydrobromide) |

| Appearance | Liquid (Free Base) | Expected to be a solid (Hydrobromide) |

| Boiling Point | 91-93 °C at 0.1 mmHg | Not available for Hydrobromide |

| Density | 1.614 g/mL at 25 °C | Not available for Hydrobromide |

| Refractive Index | n20/D 1.545 | Not available for Hydrobromide |

| Flash Point | >110 °C (>230 °F) - closed cup | Not available for Hydrobromide |

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-1-methyl-1H-imidazole hydrobromide typically involves the synthesis of the free base followed by salt formation.

Synthesis of 4-Bromo-1-methyl-1H-imidazole (Free Base)

A common synthetic route involves the bromination of 1-methylimidazole.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of N-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL) at room temperature, add a solution of bromine (9.6 g, 60.07 mmol) in 20 mL of acetic acid dropwise.

-

Reaction: Stir the resulting mixture for 2.5 hours at room temperature.

-

Work-up: Remove the acetic acid in vacuo. Suspend the residue in 500 mL of water and stir for 10 minutes.

-

Isolation: Filter the resulting precipitate, wash with water, and dry under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole.

-

Reduction: Suspend the tribromide (1.82 g, 5.71 mmol) in 45 mL of water and add sodium sulfite (13 g, 103 mmol). Stir the mixture at a rapid reflux for 24 hours.

-

Extraction: After cooling to room temperature, extract the organics with ether (3 x 75 mL).

-

Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield a mixture of bromoimidazoles. Further reduction and purification steps may be required to isolate pure 4-bromo-1-methyl-1H-imidazole.[1]

Formation of the Hydrobromide Salt

The hydrobromide salt can be prepared by treating a solution of the free base with hydrobromic acid.

General Experimental Protocol:

-

Dissolve the purified 4-Bromo-1-methyl-1H-imidazole free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid (HBr) solution (e.g., HBr in acetic acid or ethereal HBr) with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

4-Bromo-1-methyl-1H-imidazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-methyl-1H-imidazole hydrobromide is a halogenated imidazole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. The imidazole core is a privileged scaffold in numerous biologically active compounds, and the presence of a bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-bromo-1-methyl-1H-imidazole and its hydrobromide salt, with a focus on experimental details relevant to researchers in drug development.

Chemical and Physical Properties

Quantitative data for 4-bromo-1-methyl-1H-imidazole is summarized in the table below. Specific experimental data for the hydrobromide salt is limited in publicly available literature; therefore, data for the free base is provided. The hydrobromide salt is expected to be a crystalline solid with higher water solubility and a higher melting point compared to the free base.

| Property | Value | Reference |

| Molecular Formula | C4H5BrN2 | [1] |

| Molecular Weight | 161.00 g/mol | [1] |

| Appearance | Liquid (free base) | |

| Density | 1.614 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| CAS Number | 25676-75-9 (free base) | [1] |

| CAS Number | 1215206-41-9 (hydrobromide) | [2][3] |

Synthesis and Experimental Protocols

The synthesis of 4-bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. Several methods have been reported for the synthesis of the free base. A general protocol for the synthesis of the hydrobromide salt would involve the preparation of the free base followed by treatment with hydrobromic acid.

Synthesis of 4-Bromo-1-methyl-1H-imidazole (Free Base)

A common synthetic route involves the direct bromination of 1-methylimidazole.[4]

Experimental Protocol:

-

To a solution of 1-methylimidazole (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1 to 1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-methyl-1H-imidazole.

Preparation of 4-Bromo-1-methyl-1H-imidazole Hydrobromide

The hydrobromide salt can be prepared by treating a solution of the free base with hydrobromic acid.

Experimental Protocol:

-

Dissolve the purified 4-bromo-1-methyl-1H-imidazole in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution in an ice bath.

-

Add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-bromo-1-methyl-1H-imidazole hydrobromide.

Spectroscopic Data

-

¹H NMR: Spectral data for the free base would show characteristic peaks for the methyl group and the two protons on the imidazole ring. The chemical shifts would be influenced by the bromine atom and the nitrogen atoms in the ring.

-

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the compound.

Note: Researchers should obtain and interpret their own spectral data for definitive characterization.

Applications in Drug Development and Organic Synthesis

4-Bromo-1-methyl-1H-imidazole is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[5][6] The imidazole scaffold is present in many pharmaceuticals, and the bromo-substituent allows for the introduction of various functional groups via cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.[7] This enables the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.[5][6]

Derivatives of substituted imidazoles have shown a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

Signaling Pathways

Currently, there is no specific information in the peer-reviewed literature detailing the involvement of 4-bromo-1-methyl-1H-imidazole hydrobromide in specific biological signaling pathways. The biological effects of its derivatives would be highly dependent on the nature of the substituents introduced at the bromine-bearing carbon.

Experimental Workflows and Diagrams

The following diagrams illustrate the general synthesis and reactivity of 4-bromo-1-methyl-1H-imidazole.

Caption: General synthesis of 4-bromo-1-methyl-1H-imidazole.

Caption: Cross-coupling reactions of 4-bromo-1-methyl-1H-imidazole.

Safety Information

4-Bromo-1-methyl-1H-imidazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

References

- 1. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-methyl-1H-imidazole, HBr | 1215206-41-9 [chemicalbook.com]

- 3. 4-Bromo-1-methyl-1H-imidazole, HBr | 1215206-41-9 [amp.chemicalbook.com]

- 4. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole Hydrobromide for Researchers and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-imidazole hydrobromide is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted imidazole core is a prevalent motif in a wide array of biologically active molecules and approved drugs. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Chemical Structure and Properties

4-Bromo-1-methyl-1H-imidazole hydrobromide is the hydrobromide salt of the parent compound, 4-bromo-1-methyl-1H-imidazole. The structure consists of a five-membered imidazole ring substituted with a bromine atom at the 4-position and a methyl group at the 1-position of the nitrogen atom. The hydrobromide salt is formed by the protonation of the second nitrogen atom of the imidazole ring.

Molecular Structure:

-

IUPAC Name: 4-bromo-1-methyl-1H-imidazolium bromide

-

Molecular Formula: C₄H₆Br₂N₂[1]

-

Molecular Weight: 241.91 g/mol [1]

A summary of the key physicochemical properties for the free base, 4-bromo-1-methyl-1H-imidazole, is provided in the table below. Data for the hydrobromide salt is limited in publicly available literature.

Table 1: Physicochemical Properties of 4-Bromo-1-methyl-1H-imidazole

| Property | Value | Reference |

| CAS Number | 25676-75-9 | [3] |

| Molecular Formula | C₄H₅BrN₂ | [3] |

| Molecular Weight | 161.00 g/mol | [3] |

| Appearance | Light brown to brown liquid | [4] |

| Boiling Point | 91-93 °C at 0.1 mmHg | [4] |

| Density | 1.614 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.545 | |

| Flash Point | >110 °C | [4] |

Synthesis of 4-Bromo-1-methyl-1H-imidazole and its Hydrobromide Salt

The synthesis of 4-bromo-1-methyl-1H-imidazole can be achieved through various routes, often involving the bromination of a pre-formed N-methylimidazole ring or the methylation of a bromoimidazole precursor. A common laboratory-scale synthesis involves a bromination/debromination strategy starting from N-methylimidazole.

Experimental Protocol: Synthesis of 4-Bromo-1-methyl-1H-imidazole

This protocol is adapted from established synthetic procedures.[4][5]

Materials:

-

N-methylimidazole

-

Acetic acid

-

Bromine

-

Sodium acetate

-

Sodium sulfite

-

Diethyl ether

-

Magnesium sulfate

-

2 N Sodium hydroxide solution

Procedure:

-

Tribromination of N-methylimidazole:

-

To a solution of N-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL) at room temperature, a solution of bromine (9.6 g, 60.07 mmol) in 20 mL of acetic acid is added dropwise.

-

The resulting mixture is stirred for 2.5 hours at room temperature.

-

The acetic acid is removed under reduced pressure. The residue is suspended in 500 mL of water and stirred for 10 minutes.

-

The precipitate is collected by filtration, washed with water, and dried under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole.

-

-

Reductive Debromination:

-

A suspension of the 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) in 45 mL of water is treated with sodium sulfite (13 g, 103 mmol).

-

The mixture is heated to a rapid reflux for 24 hours.

-

After cooling to room temperature, the organic components are extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield a mixture of bromoimidazoles.

-

-

Forced Debromination and Isolation:

-

The mixture from the previous step is re-subjected to the reduction conditions using the same quantity of sodium sulfite in 15 mL of a 3:1 water/acetic acid solvent mixture.

-

The reaction is heated in a sealed vessel at 130 °C for 60 hours.

-

After cooling, the pH of the reaction mixture is adjusted to 9-10 with 2 N sodium hydroxide solution.

-

The product is extracted with diethyl ether (3 x 50 mL), and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated to give crude 4-bromo-1-methyl-1H-imidazole. Further purification can be achieved by column chromatography.

-

Experimental Protocol: Preparation of 4-Bromo-1-methyl-1H-imidazole Hydrobromide

Materials:

-

4-Bromo-1-methyl-1H-imidazole

-

Anhydrous diethyl ether (or other suitable anhydrous non-polar solvent)

-

Hydrobromic acid (HBr) solution in a suitable solvent (e.g., acetic acid or as a gas)

Procedure:

-

Dissolve the crude or purified 4-bromo-1-methyl-1H-imidazole in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a solution of hydrobromic acid while stirring. Alternatively, anhydrous HBr gas can be bubbled through the solution.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Spectroscopic Data

While specific spectra for 4-bromo-1-methyl-1H-imidazole hydrobromide are not widely published, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[6] For the free base, 4-bromo-1-methyl-1H-imidazole, characteristic ¹H NMR chemical shifts can be predicted based on the structure and data from similar imidazole compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Bromo-1-methyl-1H-imidazole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~3.6-3.8 | singlet |

| H-2 | ~7.4-7.6 | singlet |

| H-5 | ~7.0-7.2 | singlet |

Note: Predicted shifts are relative to TMS and can vary based on the solvent used.

Applications in Drug Development

4-Bromo-1-methyl-1H-imidazole and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The bromine atom serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

This structural motif has been identified in compounds investigated as:

-

Cathepsin K inhibitors

-

Xanthine oxidase inhibitors

-

EED and PRC2 modulators

-

PDE1 inhibitors

-

Casein kinase inhibitors[7]

The ability to functionalize the imidazole ring at the bromine-substituted position is a key strategy in medicinal chemistry for optimizing the pharmacological properties of lead compounds.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of 4-bromo-1-methyl-1H-imidazole, as described in the experimental protocol.

Caption: Logical workflow for the synthesis of 4-bromo-1-methyl-1H-imidazole.

4-Bromo-1-methyl-1H-imidazole hydrobromide is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward, albeit multi-step, synthesis and the reactivity of the carbon-bromine bond make it an attractive starting material for the development of novel pharmaceuticals. This guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and potential applications.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 4-Bromo-1-methyl-1H-imidazole hydrobromide | 1215206-41-9 | Benchchem [benchchem.com]

- 3. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-1-METHYL-1H-IMIDAZOLE | 25676-75-9 [chemicalbook.com]

- 5. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. 1215206-41-9|4-Bromo-1-methyl-1H-imidazole hydrobromide|BLD Pharm [bldpharm.com]

- 7. thieme-connect.de [thieme-connect.de]

Synthesis of 4-Bromo-1-methyl-1H-imidazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented procedure for the synthesis of 4-Bromo-1-methyl-1H-imidazole hydrobromide. The described methodology is a two-step process commencing with the exhaustive bromination of 1-methylimidazole to yield an intermediate, which is subsequently reduced to the target free base. The final step involves the conversion of the free base to its hydrobromide salt, a form often preferred for its increased stability and solubility, making it a valuable building block in pharmaceutical and organic synthesis.

Core Synthesis Pathway

The synthesis proceeds through two key transformations:

-

Exhaustive Bromination: 1-Methylimidazole is treated with an excess of bromine in acetic acid to yield 2,4,5-tribromo-1-methyl-1H-imidazole.

-

Reductive Debromination: The tribrominated intermediate is then selectively reduced using sodium sulfite to afford 4-Bromo-1-methyl-1H-imidazole.

-

Hydrobromide Salt Formation: The purified 4-Bromo-1-methyl-1H-imidazole is treated with hydrobromic acid to produce the final hydrobromide salt.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data associated with the synthesis of the 4-Bromo-1-methyl-1H-imidazole free base.

Table 1: Reagent Quantities for the Synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| N-methylimidazole | 82.10 | 19.97 | 1.64 g |

| Sodium Acetate | 82.03 | 300 | 25 g |

| Bromine | 159.81 | 60.07 | 9.6 g |

| Acetic Acid | 60.05 | - | 200 mL |

Table 2: Reagent Quantities for the Synthesis of 4-Bromo-1-methyl-1H-imidazole

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| 2,4,5-tribromo-1-methyl-1H-imidazole | 318.82 | 5.71 | 1.82 g |

| Sodium Sulfite | 126.04 | 103 | 13 g |

| Water | 18.02 | - | 45 mL |

| Acetic Acid | 60.05 | - | (in 3:1 water/acetic acid) |

Table 3: Yields of Key Intermediates and Final Product

| Compound | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 2,4,5-tribromo-1-methyl-1H-imidazole | 318.82 | 6.37 | 1.82 | 29 |

| 4-Bromo-1-methyl-1H-imidazole | 161.00 | 0.92 | 0.571 | ~62 |

Experimental Protocols

Step 1: Synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole[1][2]

-

To a solution of N-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in 180 mL of acetic acid at room temperature, a solution of bromine (9.6 g, 60.07 mmol) in 20 mL of acetic acid is added dropwise.

-

The resulting mixture is stirred for 2.5 hours at room temperature.

-

The acetic acid is removed under reduced pressure (in vacuo).

-

The residue is suspended in 500 mL of water and stirred at room temperature for 10 minutes.

-

The resulting precipitate is collected by filtration, washed with water, and dried under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 29% yield) as a light yellow powder.

Step 2: Synthesis of 4-Bromo-1-methyl-1H-imidazole[1][2]

-

To a suspension of 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) in 45 mL of water, add sodium sulfite (13 g, 103 mmol).

-

The mixture is stirred at a rapid reflux for 24 hours.

-

After cooling to room temperature, the organic components are extracted with ether (3 x 75 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield a mixture of bromoimidazoles.

-

This mixture is then subjected to a second reduction by adding the same quantity of sodium sulfite in 15 mL of a 3:1 water/acetic acid solvent mixture.

-

The mixture is heated in a sealed vessel at 130°C for 60 hours.

-

After cooling to room temperature, the pH of the reaction mixture is adjusted to 9-10 by the addition of 2 N sodium hydroxide.

-

The organic components are extracted with ether (3 x 50 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to give crude 4-Bromo-1-methyl-1H-imidazole (571 mg, approximately 62% yield).

Step 3: Synthesis of 4-Bromo-1-methyl-1H-imidazole Hydrobromide

-

The crude 4-Bromo-1-methyl-1H-imidazole is dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.

-

A solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or an ethereal solution) is added dropwise to the stirred solution of the free base.

-

The reaction is typically carried out at a reduced temperature (e.g., 0°C) to facilitate precipitation.

-

The resulting precipitate, 4-Bromo-1-methyl-1H-imidazole hydrobromide, is collected by filtration.

-

The collected solid is washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material or impurities.

-

The final product is dried under vacuum to yield the hydrobromide salt.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Caption: Synthesis workflow for 4-Bromo-1-methyl-1H-imidazole hydrobromide.

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole Hydrobromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-imidazole hydrobromide, a key building block in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, explore its synthesis, and discuss its applications in the development of bioactive molecules.

Core Molecular and Physical Properties

4-Bromo-1-methyl-1H-imidazole hydrobromide is the hydrobromide salt of 4-Bromo-1-methyl-1H-imidazole. The salt form often enhances stability and simplifies handling and storage.

Molecular Structure and Weight

The core structure consists of a methyl-imidazole ring brominated at the 4-position. The hydrobromide salt is formed by the protonation of the nitrogen atom in the imidazole ring by hydrogen bromide.

Table 1: Molecular Properties of 4-Bromo-1-methyl-1H-imidazole and its Hydrobromide Salt

| Property | 4-Bromo-1-methyl-1H-imidazole (Free Base) | 4-Bromo-1-methyl-1H-imidazole Hydrobromide |

| Molecular Formula | C4H5BrN2[1] | C4H5BrN2.HBr[2] |

| Molecular Weight | 161.00 g/mol [1] | 241.91 g/mol [2] |

| CAS Number | 25676-75-9[1] | 1215206-41-9[2][3][4] |

Note: The molecular weight of the hydrobromide salt is the sum of the molecular weight of the free base (161.00 g/mol ) and the molecular weight of hydrogen bromide (HBr), which is approximately 80.91 g/mol .[5][6][7][8]

Physicochemical Properties

The free base, 4-Bromo-1-methyl-1H-imidazole, is typically a liquid at room temperature. Key physicochemical properties are summarized below.

Table 2: Physicochemical Properties of 4-Bromo-1-methyl-1H-imidazole (Free Base)

| Property | Value |

| Density | 1.614 g/mL at 25 °C |

| Refractive Index | n20/D 1.545 |

| Flash Point | >110 °C (>230 °F) - closed cup |

| Storage Temperature | Inert atmosphere, 2-8°C[9] |

Synthesis of 4-Bromo-1-methyl-1H-imidazole

The synthesis of 4-bromo-1-methyl-1H-imidazole is a critical process for its application in further chemical reactions. A common synthetic route involves the direct bromination of N-methylimidazole.

Synthetic Workflow

A representative synthesis involves the reaction of N-methylimidazole with a brominating agent in a suitable solvent system. The following diagram illustrates a typical workflow.

Caption: Synthetic workflow for 4-Bromo-1-methyl-1H-imidazole.

Experimental Protocol

The following is a generalized protocol based on reported synthetic methods.[10]

-

Bromination: To a solution of N-methylimidazole and sodium acetate in acetic acid, bromine is added dropwise at room temperature. The mixture is stirred for a set period to allow for the formation of 2,4,5-tribromo-l-methyl-lH-imidazole.

-

Work-up: The acetic acid is removed under vacuum. The resulting residue is suspended in water, and the precipitate (the tribromide intermediate) is collected by filtration.

-

Reduction: The tribromide intermediate is then suspended in water, and sodium sulfite is added. The mixture is refluxed to facilitate the reduction to the monobrominated product.

-

Extraction and Purification: After cooling, the reaction mixture is worked up by adjusting the pH and extracting the product with an organic solvent. The combined organic layers are dried and concentrated to yield crude 4-bromo-l-methyl-lH-imidazole, which can be further purified if necessary.

Applications in Research and Development

4-Bromo-1-methyl-1H-imidazole is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its utility stems from the presence of the bromine atom, which serves as a handle for various cross-coupling reactions.

Role in the Synthesis of Bioactive Molecules

The imidazole motif is a common feature in many biologically active compounds. 4-Bromo-1-methyl-1H-imidazole serves as a key intermediate in the synthesis of a variety of inhibitors and modulators for different biological targets.

Caption: Role of 4-Bromo-1-methyl-1H-imidazole in synthesis.

For instance, it is a crucial component in the synthesis of inhibitors for enzymes like casein kinase and xanthine oxidase, as well as modulators for various receptors.[11] The ability to participate in reactions like the Suzuki-Miyaura coupling allows for the introduction of diverse substituents at the 4-position of the imidazole ring, enabling the exploration of a wide chemical space for drug discovery.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromo-1-methyl-1H-imidazole and its hydrobromide salt. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. The free base is a combustible liquid and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.[9]

Conclusion

4-Bromo-1-methyl-1H-imidazole hydrobromide, and its free base, are indispensable reagents in the modern organic and medicinal chemist's toolbox. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of novel therapeutics and other functional molecules. The synthetic versatility offered by the bromo-substituent makes it a valuable starting material for the construction of complex molecular architectures.

References

- 1. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kemix.com.au [kemix.com.au]

- 3. 4-Bromo-1-methyl-1H-imidazole, HBr | 1215206-41-9 [chemicalbook.com]

- 4. Abosyn [abosyn.com]

- 5. Hydrogen bromide [webbook.nist.gov]

- 6. Hydrogen Bromide | HBr | CID 260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. webqc.org [webqc.org]

- 8. Hydrogen bromide | 10035-10-6 [chemicalbook.com]

- 9. 25676-75-9|4-Bromo-1-methylimidazole|BLD Pharm [bldpharm.com]

- 10. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide on the Reactivity of 4-bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-bromo-1-methyl-1H-imidazole, a versatile heterocyclic building block in organic synthesis and medicinal chemistry. The document details its synthesis and explores its utility in a range of pivotal cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. Furthermore, it addresses the challenges and methodologies associated with its metallation. Experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. The guide also touches upon the emerging role of substituted 1-methyl-imidazole derivatives as modulators of key signaling pathways, such as the PI3K/Akt/mTOR pathway, highlighting the therapeutic potential of this scaffold.

Introduction

4-bromo-1-methyl-1H-imidazole is a key synthetic intermediate whose structural motif is found in a variety of biologically active molecules.[1][2] The presence of a bromine atom at the C4 position of the imidazole ring provides a versatile handle for the introduction of diverse functionalities through various metal-catalyzed cross-coupling reactions. This adaptability makes it a valuable precursor in the synthesis of compounds for drug discovery and development.[1][2] This guide aims to provide a detailed technical overview of the synthesis and reactivity of 4-bromo-1-methyl-1H-imidazole, focusing on practical experimental procedures and quantitative data to facilitate its application in a research setting.

Synthesis of 4-bromo-1-methyl-1H-imidazole

The synthesis of 4-bromo-1-methyl-1H-imidazole can be achieved through a multi-step sequence starting from N-methylimidazole.[3] The process involves an initial bromination to yield a tribromo intermediate, followed by a selective reduction.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-imidazole[3]

Step 1: Synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole

To a solution of N-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL) at room temperature, a solution of bromine (9.6 g, 60.07 mmol) in 20 mL of acetic acid is added dropwise. The resulting mixture is stirred for 2.5 hours at room temperature. The acetic acid is then removed in vacuo. The residue is suspended in 500 mL of water and stirred for 10 minutes. The precipitate is collected by filtration, washed with water, and dried under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole as a light yellow powder (1.82 g, 29% yield).

Step 2: Synthesis of 4-bromo-1-methyl-1H-imidazole

A suspension of 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) and sodium sulfite (13 g, 103 mmol) in 45 mL of water is stirred at rapid reflux for 24 hours. After cooling to room temperature, the organics are extracted with ether (3 x 75 mL), dried over magnesium sulfate, filtered, and concentrated to give a mixture of tri-, di-, and monobromoimidazoles. This mixture is then subjected to further reduction by adding sodium sulfite (13 g, 103 mmol) and a solvent mixture of 15 mL of 3:1 water/acetic acid. The mixture is heated in a sealed vessel at 130 °C for 60 hours. After cooling, the pH of the reaction mixture is adjusted to 9-10 with 2 N sodium hydroxide. The product is extracted with ether (3 x 50 mL), and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated to give crude 4-bromo-1-methyl-1H-imidazole (571 mg, approximately 62% yield). Further purification can be achieved by column chromatography.

Reactivity in Cross-Coupling Reactions

The C-Br bond at the 4-position of 1-methyl-1H-imidazole is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the imidazole core and various aryl or heteroaryl moieties. While specific data for 4-bromo-1-methyl-1H-imidazole is limited, protocols for similar substrates, such as 4-bromo-1,2-dimethyl-1H-imidazole, provide valuable insights into suitable reaction conditions.[4]

Table 1: Representative Suzuki-Miyaura Coupling of a 4-Bromo-1,2-dimethyl-1H-imidazole[4]

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole | 60 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 4-bromo-1-methyl-1H-imidazole (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, for example, a mixture of dioxane and water. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities at the C4 position of the imidazole ring, providing a gateway to a wide range of further transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of 4-bromo-1-methyl-1H-imidazole (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.1 mmol), and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Upon completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 4-alkynyl-1-methyl-1H-imidazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of 4-amino-1-methyl-1H-imidazole derivatives. The choice of ligand is crucial for achieving high yields and broad substrate scope.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[5]

A reaction vessel is charged with 4-bromo-1-methyl-1H-imidazole (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.1 mmol), and a strong base (e.g., NaOtBu or LHMDS, 1.4-2.2 mmol). An anhydrous, aprotic solvent such as toluene or THF is added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Heck Reaction

The Heck reaction provides a method for the vinylation of the imidazole core, reacting 4-bromo-1-methyl-1H-imidazole with various alkenes.[6][7]

Experimental Protocol: General Procedure for Heck Reaction

In a reaction vessel, 4-bromo-1-methyl-1H-imidazole (1.0 mmol), an alkene (1.2-1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02-0.05 mmol), a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand, 0.04-0.1 mmol), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol) are combined in a polar aprotic solvent like DMF or acetonitrile. The mixture is heated to a temperature typically ranging from 80 to 120 °C under an inert atmosphere. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Metallation Reactions

Direct metallation of 4-bromo-1-methyl-1H-imidazole via halogen-metal exchange can be challenging. Attempts at direct lithiation have been reported to be unsuccessful.[8] This is likely due to the acidic proton at the C2 position and the potential for side reactions.

Halogen-Metal Exchange

Halogen-metal exchange using organolithium or Grignard reagents is a common strategy for the functionalization of aryl and heteroaryl halides. However, for 4-bromo-1-methyl-1H-imidazole, this approach is not straightforward. The use of strong bases like n-butyllithium can lead to deprotonation at the C2 position or other undesired reactions.[8] More specialized reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), have been shown to be effective for the bromine-magnesium exchange on a variety of bromoheterocycles, even in the presence of acidic protons, and could be a viable strategy for 4-bromo-1-methyl-1H-imidazole.[2][9]

Experimental Workflow for Halogen-Metal Exchange

Caption: Workflow for the functionalization of 4-bromo-1-methyl-1H-imidazole via halogen-metal exchange.

Applications in Drug Discovery and Signaling Pathways

Substituted imidazoles are prevalent scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[1][10] Derivatives of 1-methyl-imidazole, in particular, have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.[11]

Imidazole Derivatives as Kinase Inhibitors

Many imidazole-containing compounds have been identified as potent inhibitors of protein kinases, which play a crucial role in cell growth, proliferation, and survival.[1][10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is frequently hyperactivated in human cancers.[12][13][14] This pathway regulates a multitude of cellular processes, and its inhibition is a major focus of anticancer drug development. Several imidazole-based compounds have been developed as inhibitors of key kinases within this pathway.[12][15]

Signaling Pathway Diagram: Imidazole-based Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by imidazole-based compounds.

Conclusion

4-bromo-1-methyl-1H-imidazole stands out as a highly valuable and reactive intermediate in the field of organic and medicinal chemistry. Its amenability to a wide array of palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a diverse range of substituted 1-methyl-imidazole derivatives. While direct metallation presents some challenges, alternative strategies are being explored to overcome these limitations. The recurring presence of the substituted imidazole scaffold in kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores the significant potential of 4-bromo-1-methyl-1H-imidazole as a starting material for the development of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Brominated Imidazoles in Medicinal Chemistry: A Technical Guide

Executive Summary: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine atoms to this heterocyclic system can significantly modulate a compound's physicochemical properties and biological activity, often enhancing potency and selectivity. This guide explores the synthesis, applications, and mechanisms of action of brominated imidazoles, with a focus on their roles as antimicrobial, anti-inflammatory, and cytotoxic agents. Drawing primarily from the rich chemical diversity of marine natural products, this document provides quantitative bioactivity data, key experimental methodologies, and visual workflows to support researchers and drug development professionals in this promising field.

The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] It is a key structural component in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, including the ability to act as a proton donor and acceptor and to coordinate with metal ions, allow imidazole-containing molecules to interact with a wide range of biological targets.[3][4] Consequently, the imidazole scaffold is present in a multitude of approved drugs with diverse therapeutic applications, including antifungal (e.g., Ketoconazole), anticancer (e.g., Dacarbazine), and antihypertensive agents.[5][6][7]

The Role of Bromination

Halogenation, particularly bromination, is a common strategy in drug design to enhance therapeutic potential. Bromine's high atomic mass and lipophilicity can improve a molecule's membrane permeability and metabolic stability. Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can influence ligand-receptor binding affinity and specificity. A significant number of biologically active brominated compounds are natural products isolated from marine organisms, which thrive in a halide-rich environment.[6][8][9] These marine natural products, especially brominated alkaloids, represent a vast and largely untapped resource for novel drug leads.[6][9]

Synthesis of Brominated Imidazoles

The synthesis of brominated imidazoles can be achieved through various routes, either by direct bromination of an existing imidazole ring or by constructing the ring from brominated precursors.

Direct Bromination

Direct electrophilic bromination of the imidazole core is a common strategy. The choice of brominating agent and reaction conditions is crucial to control regioselectivity and the degree of bromination. For instance, the reaction of 2-nitroimidazole with N-bromosuccinimide (NBS) can yield 4,5-dibromo-2-nitroimidazole.[10] Similarly, fused ring systems like imidazo[2,1-b]-1,3,4-thiadiazoles can be selectively brominated at the 5-position using elemental bromine.[11]

Multi-Step Synthesis from Acyclic Precursors

More complex or specifically substituted brominated imidazoles often require multi-step synthesis. A patented method for producing 4-bromo-2-nitro-1H-imidazole, a valuable drug intermediate, involves a three-step process starting from 2-nitroimidazole. This approach uses a protecting group to direct the bromination to the desired position before deprotection.[12]

Caption: A generalized workflow for the synthesis of 4-bromo-2-nitro-1H-imidazole.

Therapeutic Applications of Brominated Imidazoles

Brominated imidazoles, particularly those isolated from marine sponges and bryozoans, exhibit a wide spectrum of potent biological activities.

Antimicrobial Activity

Several brominated imidazole alkaloids have demonstrated significant antibacterial effects. 3-O-methyl massadine chloride, isolated from the sponge Axinella sp., is active against both Gram-positive and Gram-negative bacteria, with IC50 values in the low micromolar range.[8] Another compound, 2,4,5-tribromoimidazole (tbi), and its metal complexes have also been evaluated for their antimicrobial properties against a panel of bacteria and fungi.[13]

Anti-inflammatory Activity

Marine bryozoans of the genus Flustra are a source of brominated alkaloids with notable anti-inflammatory properties.[14][15] In an in vitro assay using dendritic cells, several of these compounds were found to modulate the secretion of key cytokines. Deformylflustrabromine B was particularly potent, decreasing the secretion of the pro-inflammatory cytokine IL-12p40 with an IC50 of 2.9 μM, while other related compounds increased the secretion of the anti-inflammatory cytokine IL-10.[14][15] This activity highlights their potential for treating inflammation-related diseases.

Antiparasitic and Cytotoxic Activity

The anti-protozoal potential of brominated pyrrole-imidazole alkaloids has been investigated against parasites responsible for malaria, leishmaniasis, and trypanosomiasis.[16] Compounds like longamide B and dibromopalau'amine emerged as promising trypanocidal and antileishmanial agents.[16] Additionally, convolutamine I, from the marine bryozoan Amathia convoluta, has shown activity against the parasite Trypanosoma brucei brucei (IC50 of 1.1 µM) and cytotoxic activity against the human embryonic kidney cell line HEK293 (IC50 of 22.0 µM).[9]

Caption: Therapeutic applications stemming from the brominated imidazole core structure.

Quantitative Bioactivity Data

The following tables summarize the in vitro potency of selected brominated imidazole derivatives against various biological targets.

Table 1: Antimicrobial Activity of Brominated Imidazoles

| Compound | Target Organism | Bioassay | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 3-O-methyl massadine chloride | Staphylococcus aureus | Growth Inhibition | 3.7 - 4.2 µM | [8] |

| Bacillus subtilis | Growth Inhibition | 2.2 - 2.6 µM | [8] | |

| Escherichia coli | Growth Inhibition | 4.4 µM | [8] | |

| Pseudomonas aeruginosa | Growth Inhibition | 4.9 µM | [8] |

| Pseudoceramine B | Bacteria | Growth Inhibition | 40 µM |[8] |

Table 2: Anti-inflammatory and Cytotoxic Activity of Brominated Imidazoles

| Compound | Target/Cell Line | Bioassay | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Deformylflustrabromine B | Dendritic Cells | IL-12p40 Secretion | 2.9 µM | [14][15] |

| Convolutamine I | Trypanosoma brucei brucei | Growth Inhibition | 1.1 µM | [9] |

| HEK293 Cells | Cytotoxicity | 22.0 µM | [9] | |

| Longamide B | Trypanosoma brucei rhodesiense | Growth Inhibition | 3.2 µM | [16] |

| Leishmania donovani | Growth Inhibition | 2.8 µM | [16] | |

| Dibromopalau'amine | Trypanosoma brucei rhodesiense | Growth Inhibition | 0.4 µM | [16] |

| Leishmania donovani | Growth Inhibition | 0.9 µM | [16] |

| Spongiacidin B | Plasmodium falciparum | Growth Inhibition | 1.9 µM |[16] |

Key Experimental Methodologies

This section provides an overview of protocols for the synthesis and biological evaluation of brominated imidazoles, based on published literature.

Synthesis Protocol: 4-bromo-2-nitro-1H-imidazole[12]

-

Step 1: Protection: 2-nitroimidazole is treated with sodium hydride (NaH) in tetrahydrofuran (THF) at -5°C. After 15-60 minutes, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is added, and the reaction proceeds at room temperature for 1-3 hours to yield the N-protected intermediate.

-

Step 2: Bromination: The protected intermediate is dissolved in a suitable solvent and reacted with a brominating agent such as N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the C4 position of the imidazole ring.

-

Step 3: Deprotection: The bromo-intermediate is treated with a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or an acid, to remove the SEM group, yielding the final product, 4-bromo-2-nitro-1H-imidazole. Purification is typically performed using column chromatography.

Biological Assay Protocol: In Vitro Anti-inflammatory Assay[13][14][17][18]

-

Cell Culture: Monocyte-derived dendritic cells (moDCs) are generated from peripheral blood mononuclear cells (PBMCs). CD14+ monocytes are isolated and cultured for approximately 7 days with granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-4 (IL-4) to induce differentiation into immature DCs.

-

DC Activation: The moDCs are stimulated with an activating agent, such as lipopolysaccharide (LPS), in the presence of varying concentrations of the test compound (e.g., Deformylflustrabromine B).

-

Cytokine Analysis: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of secreted cytokines, such as the pro-inflammatory IL-12p40 and the anti-inflammatory IL-10, are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the secretion of a target cytokine compared to the vehicle control.

Biological Assay Protocol: Antibacterial IC₅₀ Determination[14][15][19]

-

Inoculum Preparation: A logarithmic phase bacterial culture is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration.

-

Microdilution Assay: The test compound is serially diluted in a 96-well microtiter plate. The standardized bacterial inoculum is added to each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Growth Assessment: Bacterial growth is assessed by measuring the optical density (OD) at 600 nm or by using a viability indicator like MTT.

-

IC₅₀ Calculation: The OD readings are plotted against the compound concentrations. The IC50 is determined as the concentration of the compound that inhibits 50% of the bacterial growth.[17] The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents visible growth.[14]

Mechanisms of Action & Signaling Pathways

The anti-inflammatory effects of many natural products, including marine alkaloids, are often attributed to their ability to modulate key signaling pathways that regulate immune responses.[8] The NF-κB (nuclear factor κ-B) signaling pathway is a primary regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines like TNF-α and certain interleukins.

Brominated alkaloids from Flustra foliacea have been shown to directly impact the production of cytokines by dendritic cells.[14][15] Deformylflustrabromine B decreases the output of pro-inflammatory IL-12 while other related compounds increase anti-inflammatory IL-10. This modulation suggests an upstream intervention in the signaling cascades that control the transcription of these cytokine genes, with the NF-κB and MAPK pathways being likely targets.[8]

Caption: Modulation of inflammatory pathways by brominated imidazole alkaloids.

Conclusion and Future Perspectives

Brominated imidazoles represent a valuable and underexplored class of compounds in medicinal chemistry. Sourced from both marine organisms and synthetic routes, these molecules have demonstrated potent and diverse biological activities.[6][9] The data clearly indicate their potential as leads for developing new antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on elucidating the precise molecular mechanisms and targets for the most active compounds. Furthermore, structure-activity relationship (SAR) studies, aided by synthetic chemistry, will be crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these promising scaffolds, paving the way for their potential clinical development.

References

- 1. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Dendritic Cell Activation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Dendritic Cell Based In Vitro Assays | RoukenBio [rouken.bio]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Bromopyrrole alkaloids as lead compounds against protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]

- 16. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-1-methyl-1H-imidazole Hydrobromide: A Versatile Building Block for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-imidazole hydrobromide is a key heterocyclic building block widely utilized in organic synthesis and medicinal chemistry. Its unique structural features, including a reactive bromine atom and a methylated imidazole core, make it an invaluable precursor for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutic agents. The imidazole moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. The presence of a bromine atom provides a versatile handle for various chemical transformations, most notably metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-1-methyl-1H-imidazole hydrobromide, with a focus on its role in the development of kinase inhibitors, antifungal agents, and anticancer therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Bromo-1-methyl-1H-imidazole and its hydrobromide salt is presented in the table below. It is important to note that while data for the free base is more readily available, the hydrobromide salt is often preferred for its improved stability and handling characteristics.

| Property | 4-Bromo-1-methyl-1H-imidazole | 4-Bromo-1-methyl-1H-imidazole Hydrobromide |

| CAS Number | 25676-75-9[1] | 1215206-41-9[2][3] |

| Molecular Formula | C₄H₅BrN₂[1] | C₄H₆Br₂N₂ |

| Molecular Weight | 161.00 g/mol [1] | 241.91 g/mol |

| Appearance | Liquid | Solid |

| Density | 1.614 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.545 | Not available |

| Storage Temperature | Room Temperature | Room Temperature[3] |

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole or the methylation of a pre-brominated imidazole precursor. The subsequent formation of the hydrobromide salt is achieved by treating the free base with hydrobromic acid.

Synthesis of 4-Bromo-1-methyl-1H-imidazole (Free Base)

One common method for the synthesis of the free base involves the direct bromination of 1-methylimidazole.

Experimental Protocol:

To a solution of 1-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL) at room temperature, a solution of bromine (9.6 g, 60.07 mmol) in 20 mL of acetic acid is added dropwise. The resulting mixture is stirred for 2.5 hours at room temperature. The acetic acid is then removed under reduced pressure. The residue is suspended in 500 mL of water and stirred for 10 minutes. The resulting precipitate of 2,4,5-tribromo-1-methyl-1H-imidazole is collected by filtration, washed with water, and dried under high vacuum (yield: 1.82 g, 29%).[4]

To a suspension of the 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) in 45 mL of water, sodium sulfite (13 g, 103 mmol) is added, and the mixture is heated to a rapid reflux for 24 hours. After cooling to room temperature, the organic products are extracted with ether (3 x 75 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield a mixture of bromoimidazoles. This mixture is then subjected to a second reduction by heating in a sealed vessel at 130 °C for 60 hours with the same quantity of sodium sulfite in a 3:1 mixture of water and acetic acid (15 mL). After cooling, the pH of the reaction mixture is adjusted to 9-10 with 2 N sodium hydroxide, and the product is extracted with ether (3 x 50 mL). The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to give crude 4-bromo-1-methyl-1H-imidazole (yield: 571 mg, approximately 62%).[4]

Preparation of 4-Bromo-1-methyl-1H-imidazole Hydrobromide

While a specific detailed protocol for the hydrobromide salt formation was not found in the searched literature, a general and widely practiced method involves the treatment of the free base with a solution of hydrobromic acid.

General Experimental Protocol:

The crude 4-bromo-1-methyl-1H-imidazole is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane. The solution is then cooled in an ice bath, and a stoichiometric amount of a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) is added dropwise with stirring. The resulting precipitate, 4-bromo-1-methyl-1H-imidazole hydrobromide, is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Spectroscopic Data

Characterization of 4-Bromo-1-methyl-1H-imidazole and its hydrobromide salt is typically performed using various spectroscopic techniques. While specific data for the hydrobromide salt is scarce in the public domain, representative data for the free base is available.

| Spectroscopy | 4-Bromo-1-methyl-1H-imidazole (Free Base) |

| ¹H NMR | Spectral data is available from commercial suppliers.[3] |

| ¹³C NMR | Spectral data is available from commercial suppliers.[3] |

| IR | Spectral data is available from commercial suppliers.[3] |

| Mass Spec | Spectral data is available from commercial suppliers.[3] |

Applications in Drug Discovery and Organic Synthesis

4-Bromo-1-methyl-1H-imidazole hydrobromide is a valuable building block for the synthesis of various biologically active molecules, particularly in the fields of oncology, infectious diseases, and inflammation. The bromine atom serves as a key functional group for introducing molecular diversity through cross-coupling reactions.

Kinase Inhibitors

The imidazole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The bromine atom on the 4-position of the imidazole ring allows for the facile introduction of various aryl and heteroaryl groups through Suzuki-Miyaura coupling, enabling the exploration of the kinase active site and the optimization of inhibitor potency and selectivity.

Caption: General workflow for kinase inhibitor synthesis.

Antifungal Agents

Imidazole-based compounds, such as ketoconazole, are well-established antifungal agents. 4-Bromo-1-methyl-1H-imidazole provides a versatile platform for the synthesis of novel antifungal compounds with potentially improved efficacy and a broader spectrum of activity.

Anticancer Agents

The imidazole moiety is present in a number of anticancer drugs. The ability to functionalize the 4-position of the imidazole ring through the bromo substituent allows for the synthesis of novel compounds with potential antiproliferative activity. These compounds can be designed to target various cellular processes involved in cancer progression.

Caption: Synthesis pathway for anticancer drug candidates.

Conclusion

4-Bromo-1-methyl-1H-imidazole hydrobromide is a strategically important building block in modern organic and medicinal chemistry. Its versatile reactivity, coupled with the biological significance of the imidazole core, makes it an indispensable tool for the synthesis of novel compounds with potential therapeutic applications. The detailed understanding of its synthesis and reactivity, as outlined in this guide, will aid researchers and drug development professionals in harnessing its full potential for the discovery of new and improved medicines.

References

- 1. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1215206-41-9|4-Bromo-1-methyl-1H-imidazole hydrobromide|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-1-methyl-1H-imidazole, HBr | 1215206-41-9 [chemicalbook.com]

- 4. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of 4-Bromo-1-methyl-1H-imidazole in the Synthesis of Active Pharmaceutical Ingredients (APIs)

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

4-Bromo-1-methyl-1H-imidazole is a pivotal heterocyclic building block in the synthesis of a diverse array of Active Pharmaceutical Ingredients (APIs). Its strategic importance lies in the versatile reactivity of the imidazole core, a privileged scaffold in medicinal chemistry, combined with the utility of the bromo-substituent for carbon-carbon and carbon-nitrogen bond formation. This technical guide provides an in-depth overview of the role of 4-Bromo-1-methyl-1H-imidazole in API synthesis, focusing on its application in the development of kinase and enzyme inhibitors. We will delve into key synthetic methodologies, present quantitative data from representative reactions, and illustrate the biological context of the resulting APIs through signaling pathway diagrams.

Core Applications in API Synthesis

4-Bromo-1-methyl-1H-imidazole serves as a crucial intermediate in the construction of molecules targeting a range of biological pathways. The bromine atom at the 4-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the efficient assembly of complex molecular architectures.

The 1-methyl-1H-imidazole moiety is a common feature in numerous bioactive compounds, including inhibitors of:

-

Casein Kinase (CK2): A serine/threonine kinase implicated in cell proliferation, survival, and tumorigenesis.

-

Receptor-Interacting Protein 1 (RIP1) Kinase: A key regulator of inflammation and programmed cell death (necroptosis).

-

Transforming Growth Factor-beta (TGF-β) Receptors: Involved in cell growth, differentiation, and immune regulation, with dysregulation contributing to fibrosis and cancer.

-

EED and PRC2 Modulators: Targeting the polycomb repressive complex 2, which plays a critical role in epigenetic regulation and is often dysregulated in cancer.

Key Synthetic Methodologies

The primary synthetic utility of 4-Bromo-1-methyl-1H-imidazole stems from its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the imidazole core and various aryl or heteroaryl partners. This reaction is widely employed to introduce diverse substituents that can modulate the pharmacological properties of the final API.

Generic Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Generic workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities onto the imidazole ring. This is particularly useful for synthesizing compounds that mimic or interact with amino acid residues in protein binding pockets.

Generic Experimental Workflow for Buchwald-Hartwig Amination:

Caption: Generic workflow for a Buchwald-Hartwig amination reaction.

Quantitative Data from Representative Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromo-heterocycles, providing a baseline for process development.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-1-methyl-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Bromo-1-methyl-1H-imidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | 80-90 |

| 3 | 4-Bromo-1-methyl-1H-imidazole | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-1-methyl-1H-imidazole | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 70-80 |

| 2 | 4-Bromo-1-methyl-1H-imidazole | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | Dioxane | 110 | 24 | 65-75 |

| 3 | 4-Bromo-1H-imidazole | 3-Propylphenylamine | P4 Precatalyst (1-2) | L4 Ligand (1-2) | LHMDS | THF | RT | 12 | 50-69[1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-1-methyl-1H-imidazole (Suzuki-Miyaura Coupling)

-

Reaction Setup: To a flame-dried round-bottom flask is added 4-Bromo-1-methyl-1H-imidazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

-

Reagent Addition: Anhydrous 1,4-dioxane (5 mL) is added, followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 0.03 equiv).

-

Reaction: The reaction mixture is heated to 80 °C and stirred for 16 hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is filtered through a pad of Celite, and the filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of N-phenyl-1-methyl-1H-imidazol-4-amine (Buchwald-Hartwig Amination)

-

Reaction Setup: A flame-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 0.04 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Inert Atmosphere: The tube is evacuated and backfilled with argon.

-

Reagent Addition: 4-Bromo-1-methyl-1H-imidazole (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL) are added.

-

Reaction: The reaction mixture is heated to 100 °C and stirred for 18 hours.

-

Monitoring: The reaction is monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a plug of silica gel, eluting with additional diethyl ether.

-

Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired product.

Biological Context: Signaling Pathways

The APIs synthesized from 4-Bromo-1-methyl-1H-imidazole often target key signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and development.

TGF-β Signaling Pathway:

TGF-β signaling is initiated by ligand binding to a receptor complex, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[1][2][3][4] Inhibitors targeting this pathway can be effective in treating fibrotic diseases and certain cancers.

Caption: Simplified TGF-β signaling pathway.

RIP1 Kinase Signaling Pathway:

RIP1 kinase is a central node in the tumor necrosis factor (TNF) signaling pathway, which can lead to either cell survival and inflammation via NF-κB activation or programmed cell death (apoptosis or necroptosis).[5][6][7][8][9] Inhibitors of RIP1 kinase are being investigated for inflammatory and neurodegenerative diseases.

Caption: Overview of RIP1 kinase signaling pathways.

Canonical Wnt/β-catenin Signaling Pathway (regulated by Casein Kinase):

Casein kinase 1 (CK1) is a key regulator of the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis.[10][11][12][13][14] Aberrant Wnt signaling is a hallmark of many cancers.

Caption: Canonical Wnt/β-catenin signaling pathway.

Conclusion

4-Bromo-1-methyl-1H-imidazole is a high-value, versatile building block for the synthesis of complex APIs. Its utility in robust and scalable cross-coupling reactions allows for the efficient generation of diverse molecular libraries for drug discovery. A thorough understanding of the synthetic methodologies and the biological pathways targeted by the resulting compounds is essential for leveraging this key intermediate in the development of next-generation therapeutics. The provided protocols and data serve as a foundational guide for researchers and scientists in the pharmaceutical industry.

References

- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. scispace.com [scispace.com]

- 13. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Mechanism of Electrophilic Bromination of 1-Methylimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract